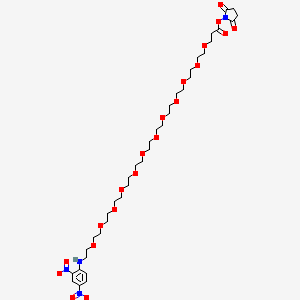
2-(4-Fluorophenyl)-5-(2-methylbenzyl)thiophene
Overview
Description
Unfortunately, I couldn’t find a specific description for “2-(4-Fluorophenyl)-5-(2-methylbenzyl)thiophene”. It seems that this compound might not be widely studied or used1.
Synthesis Analysis
I’m sorry, but I couldn’t find any information on the synthesis of “2-(4-Fluorophenyl)-5-(2-methylbenzyl)thiophene”.Molecular Structure Analysis
I couldn’t find specific information on the molecular structure of “2-(4-Fluorophenyl)-5-(2-methylbenzyl)thiophene”.Chemical Reactions Analysis
No specific chemical reactions involving “2-(4-Fluorophenyl)-5-(2-methylbenzyl)thiophene” were found.Physical And Chemical Properties Analysis
No specific physical and chemical properties of “2-(4-Fluorophenyl)-5-(2-methylbenzyl)thiophene” were found.Scientific Research Applications
Synthesis and Chemical Properties
A Practical Synthesis of 2-Fluoro-4-bromobiphenyl : This study outlines a practical synthesis method for producing 2-Fluoro-4-bromobiphenyl, a compound related to the fluorophenyl group in your compound of interest. Such methodologies could be relevant for synthesizing or modifying compounds like 2-(4-Fluorophenyl)-5-(2-methylbenzyl)thiophene, demonstrating the importance of efficient synthetic routes in chemical research (Qiu et al., 2009).
Applications in Material Science and Chemistry
Recent Achievement in the Synthesis of Thiophenes : This review focuses on the synthesis of thiophene derivatives, noting their applications in medicinal chemistry, organic materials, and as intermediates in organic synthesis. Given the thiophene backbone in your compound, this research highlights the broad applicability of thiophene derivatives, suggesting potential uses in developing pharmaceuticals, agrochemicals, and materials science (Xuan, 2020).
Photophysical and Electronic Applications
Methylene Blue—Current Knowledge, Fluorescent Properties, and Its Future Use : This paper reviews the use of methylene blue, a fluorescent dye, in various scientific fields, including its emerging role in intraoperative fluorescent imaging. While not directly related, the discussion on fluorescent properties and applications in imaging could be analogous to research exploring the photophysical properties of fluorophenyl-thiophene derivatives for use in imaging technologies or as fluorescent markers (Cwalinski et al., 2020).
Environmental and Analytical Chemistry
Adsorption of methylene blue on low-cost adsorbents a review
: This review explores the use of various low-cost adsorbents for removing methylene blue from solutions, which could provide insight into potential environmental applications of fluorophenyl-thiophene derivatives as adsorbents or in water purification technologies due to their structural properties (Rafatullah et al., 2010).
Safety And Hazards
I couldn’t find any specific safety and hazard information for “2-(4-Fluorophenyl)-5-(2-methylbenzyl)thiophene”.
Future Directions
I couldn’t find any information on the future directions of “2-(4-Fluorophenyl)-5-(2-methylbenzyl)thiophene”.
properties
IUPAC Name |
2-(4-fluorophenyl)-5-[(2-methylphenyl)methyl]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FS/c1-13-4-2-3-5-15(13)12-17-10-11-18(20-17)14-6-8-16(19)9-7-14/h2-11H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIKSWXTVNXVHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2=CC=C(S2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-5-(2-methylbenzyl)thiophene | |
CAS RN |
2005454-69-1 | |
| Record name | 2-(4-Fluorophenyl)-5-((2-methylphenyl)methyl)thiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2005454691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-FLUOROPHENYL)-5-((2-METHYLPHENYL)METHYL)THIOPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY878T2KLV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-([6-(2-Furyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1440527.png)




![7-Azaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B1440537.png)


![8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B1440540.png)


![3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline](/img/structure/B1440546.png)
![2-{[2-(2,2,2-Trifluoroethoxy)ethyl]amino}ethan-1-ol](/img/structure/B1440547.png)
